molecular formula C10H20N4 B11735112 [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11735112
M. Wt: 196.29 g/mol
InChI Key: FTPGVKQAMDPAAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that features a pyrazole ring and a dimethylamino group. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both the pyrazole and dimethylamino groups makes it a versatile molecule for synthetic and research purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-(dimethylamino)propylamine with a suitable pyrazole derivative. One common method is the alkylation of 1-methyl-1H-pyrazole with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted pyrazole derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials science applications .

Mechanism of Action

The mechanism of action of [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(dimethylamino)propyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine lies in its combination of the dimethylamino group and the pyrazole ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

N',N'-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]propane-1,3-diamine

InChI

InChI=1S/C10H20N4/c1-13(2)6-4-5-11-7-10-8-12-14(3)9-10/h8-9,11H,4-7H2,1-3H3

InChI Key

FTPGVKQAMDPAAH-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCCCN(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.